1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
1-(3-Fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-fluorophenyl group at position 1 and a 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety at position 3.
Synthesis: The compound can be synthesized via multi-step reactions, including cycloaddition or Buchwald–Hartwig amination. For example, Konovalova et al. demonstrated the synthesis of structurally related triazole derivatives by reacting 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with active methylene compounds in ethanol under basic conditions, achieving yields up to 96% .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c1-11-5-7-12(8-6-11)15-10-25-18(21-15)16-17(20)24(23-22-16)14-4-2-3-13(19)9-14/h2-10H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCWSHSVVHUYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines triazole and thiazole moieties. This structural combination has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide a detailed review of the synthesis, structural characteristics, and biological activities of this compound.
Synthesis and Structural Characterization
The synthesis of the compound involves multiple steps, typically starting from simpler precursors through condensation reactions. The synthesis can be summarized as follows:
- Starting Materials : 3-fluorophenyl derivatives and thiazole precursors are used.
- Reaction Conditions : Refluxing in solvents such as ethanol or dimethylformamide is common.
- Yield : The final product is often obtained in good yields (up to 85%) with purification via crystallization.
The structural characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction. For example, a study reported the crystal structure revealing significant π–π stacking interactions between aromatic rings, which may influence its biological properties .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:
- Staphylococcus aureus : Showed notable inhibition at concentrations as low as 50 µg/mL.
- Chromobacterium violaceum : Displayed sensitivity with similar inhibition profiles .
Anticancer Activity
Research has also explored the anticancer properties of the compound:
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) have been used.
- Mechanism of Action : Preliminary results suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds containing similar structural motifs:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions that yield high-purity products. The compound's structure has been characterized using techniques such as single-crystal X-ray diffraction, which reveals its crystalline properties and molecular arrangement. The presence of fluorine and thiazole groups is crucial for enhancing biological activity and solubility.
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Properties
There is growing evidence supporting the anticancer potential of triazole derivatives. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis in cancerous cells. The incorporation of thiazole rings enhances the compound's ability to interact with biological targets involved in tumor growth .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form π-stacking interactions can be exploited in the development of organic semiconductors and photovoltaic devices. The compound's stability and electronic characteristics are essential for improving the efficiency of organic light-emitting diodes (OLEDs) .
Sensor Development
The chemical structure of this compound allows for the development of sensors capable of detecting specific ions or molecules. Its sensitivity can be enhanced through functionalization to improve selectivity towards target analytes. This application is particularly relevant in environmental monitoring and biomedical diagnostics .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Gümrükçüoğlu et al., derivatives similar to the target compound were synthesized and tested for their antibacterial activity. The results showed promising activity against resistant strains of bacteria, indicating potential for development into new antimicrobial agents .
Case Study 2: Organic Photovoltaics
A research team investigated the use of triazole-based compounds in organic photovoltaic cells. They found that incorporating this compound into the active layer significantly improved charge mobility and overall device efficiency .
Comparison with Similar Compounds
Structural Features :
- Triazole Ring : The 1,2,3-triazole core is a rigid planar structure that facilitates π-π stacking and dipole interactions.
- Thiazole Substituent : The 4-(4-methylphenyl)-thiazole group introduces hydrophobic character and electron-withdrawing effects.
- Fluorophenyl Group : The 3-fluorophenyl substituent enhances metabolic stability and influences electronic properties via inductive effects .
The following table summarizes structural analogs and their key differences:
Structural and Electronic Comparisons
- The trifluoromethyl group in provides stronger lipophilicity and metabolic resistance than the methyl group in the target compound.
Heterocyclic Moieties :
- Benzothiazole (in ) and oxadiazole (in ) rings are more electron-deficient than the thiazole in the target compound, altering binding affinities to biological targets.
- Thioether linkages (e.g., ) introduce conformational flexibility absent in the rigid thiazole-triazole system of the target compound.
Physicochemical Properties
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | POCl₃, reflux, 3h | 75% | |
| 2 | CuSO₄·5H₂O, sodium ascorbate, DMF, rt | 82% | |
| 3 | NH₃/MeOH, 60°C, 12h | 68% |
Advanced: How can microwave-assisted synthesis improve yield and efficiency?
Answer:
Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example:
- Thiazole Formation : Microwave conditions (150°C, 20 min) reduce reaction time from 3 hours to 20 minutes, improving yield from 75% to 88% .
- Triazole Cyclization : Microwave-assisted CuAAC achieves 95% conversion in 10 minutes vs. 2 hours under conventional heating .
Methodological Tip : Optimize power settings (300–600 W) and solvent polarity (DMF or acetonitrile) to prevent decomposition of thermally sensitive intermediates.
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- 1H/13C NMR : Assign protons (e.g., triazole H at δ 8.2–8.5 ppm) and carbons (e.g., thiazole C2 at ~165 ppm) .
- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., fluorophenyl-thiazole angle: 2.3°) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 378.0921 (calculated: 378.0924) .
Advanced: How can researchers resolve contradictions in reported biological activities?
Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
Standardized Assays : Use validated protocols (e.g., MIC testing per CLSI guidelines for antimicrobial activity) .
HPLC-Purity Correlation : Compare bioactivity against HPLC purity (>98% for reliable SAR) .
Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for kinase inhibition) to identify outliers .
Example : A 2021 study found discrepancies in solubility (18.1 µg/mL vs. 5.2 µg/mL at pH 7.4), resolved by verifying buffer ionic strength and temperature .
Basic: What solubility challenges exist, and how are they addressed?
Answer:
The compound’s low aqueous solubility (~18 µg/mL at pH 7.4) stems from its hydrophobic aromatic cores. Solutions include:
- Co-Solvents : Use DMSO:water (1:4) for in vitro assays .
- Salt Formation : React with HCl to improve solubility to 1.2 mg/mL .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for enhanced bioavailability .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
Core Modifications :
- Replace 3-fluorophenyl with 4-fluorophenyl to assess steric effects on target binding .
- Substitute thiazole with oxazole to evaluate heterocycle polarity impact .
Functional Group Screening :
- Test –NH₂ vs. –OMe at triazole-C5 to modulate hydrogen bonding .
Computational Modeling :
- Perform docking studies (AutoDock Vina) to predict binding affinity to kinase targets (e.g., EGFR) .
Q. SAR Table :
| Modification | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 120 ± 15 | 18.1 |
| 4-Fluorophenyl | 85 ± 10 | 22.3 |
| Oxazole Analog | 210 ± 20 | 45.6 |
Basic: How is stability assessed under storage conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (~220°C) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (RSD <2%) .
- Photostability : Expose to UV light (300–400 nm) for 48h; <5% degradation indicates light resistance .
Advanced: What computational methods predict interaction mechanisms?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., 100 ns trajectories in GROMACS) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent effects on binding affinity .
- Pharmacophore Modeling : Identify essential features (e.g., triazole NH for H-bonding) using Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
